Structural and Physicochemical Differentiation: Oxidized Impurity vs. Parent API Pranoprofen
The compound is structurally differentiated from its parent API, Pranoprofen, by the presence of a carbonyl group at the 5-position (5-oxo), whereas Pranoprofen exists as a 5H-chromeno derivative . This oxidation state alters its molecular weight and physical properties, directly impacting chromatographic behavior. Quantitatively, the molecular weight is 269.25 g/mol , compared to 255.27 g/mol for Pranoprofen [1]. Its melting point is reported as 194-195 °C (from a 1,4-dioxane/water mixture) .
| Evidence Dimension | Molecular Weight (g/mol) and Melting Point |
|---|---|
| Target Compound Data | MW: 269.25; MP: 194-195 °C |
| Comparator Or Baseline | Pranoprofen (CAS 52549-17-4); MW: 255.27 |
| Quantified Difference | Molecular weight increase of 13.98 g/mol; Distinct melting point (Pranoprofen MP not provided in sources, but structural difference confirms altered thermal properties). |
| Conditions | Data from vendor technical datasheets and chemical databases. |
Why This Matters
This difference confirms the compound cannot be interchanged with Pranoprofen API; it serves a distinct role as a chromatographic resolution marker for method validation.
- [1] HMDB. (2012). Pranoprofen (HMDB0041996). Human Metabolome Database. Retrieved April 20, 2026. View Source
